
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-fluorobenzamide, also known as BTF, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. BTF has been found to target specific proteins involved in disease pathways, making it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antituberculosis Applications
Research has shown interest in new molecules for improving chemotherapy of tuberculosis (TB), highlighting the exploration of new drugs with potential antibacterial and antimicrobial activity. Studies on rifamycins, fluoroquinolones (like moxifloxacin), and compounds like clofazimine have been re-evaluated for their efficacy against TB, suggesting a broad interest in identifying novel compounds with potential to treat resistant strains of bacteria and TB. These efforts underscore the continuous search for more effective treatments in the face of emerging drug resistance (Grosset, Singer, & Bishai, 2012).
Enzymatic Degradation of Pollutants
The enzymatic approach to the remediation or degradation of organic pollutants, especially in wastewater, has attracted much interest. This involves the use of enzymes in conjunction with redox mediators to enhance the degradation efficiency of recalcitrant compounds. Such research indicates a growing interest in applying biochemical methods for environmental cleanup, where novel compounds could play a role as mediators or as part of the enzymatic reaction processes (Husain & Husain, 2007).
Antioxidant Activity Determination
Analytical methods for determining antioxidant activity are crucial in various fields, including food engineering, medicine, and pharmacy. The review of tests like ORAC, HORAC, TRAP, and TOSC, as well as electron transfer-based tests such as CUPRAC and FRAP, highlights the scientific community's effort to accurately measure the antioxidant potential of compounds. This area of research is significant for understanding how novel compounds can mitigate oxidative stress, which is related to numerous chronic diseases (Munteanu & Apetrei, 2021).
Anti-inflammatory and Anticancer Properties of Plant Alkaloids
The immunomodulatory effects and mechanisms of plant alkaloids, such as tetrandrine from Stephania tetrandra, in autoimmune diseases highlight the potential of natural and synthetic compounds in modulating immune responses. This is particularly relevant for conditions like rheumatoid arthritis, suggesting that similar compounds could be explored for their immunosuppressive and potentially therapeutic effects in autoimmune and inflammatory diseases (Lai, 2002).
Eigenschaften
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-chloro-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O2/c24-20-13-17(25)7-9-19(20)23(29)26-18-8-10-21-16(12-18)6-11-22(28)27(21)14-15-4-2-1-3-5-15/h1-5,7-10,12-13H,6,11,14H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDZMXIRPDTVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

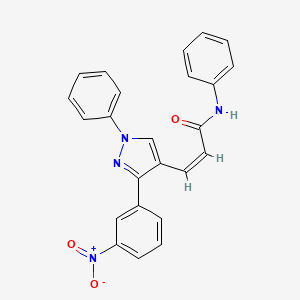
![1-(4-chlorobenzyl)-3'-(3,4-dimethylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2961479.png)

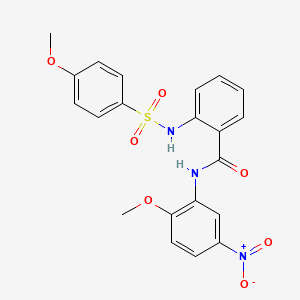
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2961484.png)
![6-butyl-3-{[4-(4-chlorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2961485.png)
![Methyl (E)-4-[(6-methylsulfonylpyridine-3-carbonyl)amino]but-2-enoate](/img/structure/B2961488.png)
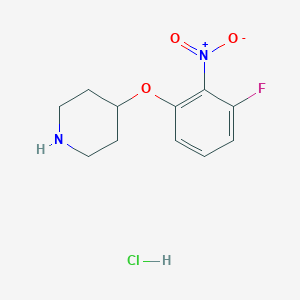
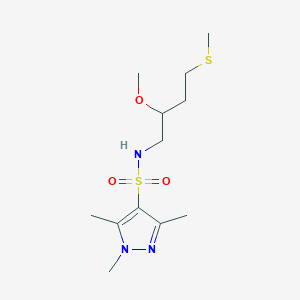
![2-[(3-Methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2961492.png)
![5-(1,2-dithiolan-3-yl)-N-({4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methyl)pentanamide](/img/structure/B2961493.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2961494.png)
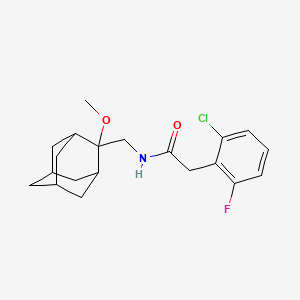
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2961497.png)